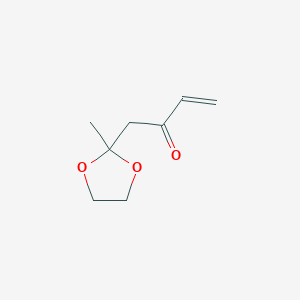
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is an organic compound with a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.
作用机制
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds, which can alter the structure and function of proteins.
生化和生理效应
Studies have shown that 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one can have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases. It has also been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
实验室实验的优点和局限性
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for research purposes. It is also stable under normal laboratory conditions, which makes it easy to handle. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one. One direction is the development of new synthetic routes to improve the yield and purity of the product. Another direction is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. Its ease of synthesis, stability, and potential therapeutic properties make it a promising compound for future research.
合成方法
The synthesis of 1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one involves the reaction of acrolein with ethylene glycol in the presence of a catalyst. The reaction yields the desired product with a yield of 60-70%. The purity of the product can be increased by recrystallization or column chromatography.
科学研究应用
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one has been extensively studied for its potential use in various scientific applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a flavoring agent in the food industry.
属性
CAS 编号 |
127600-04-8 |
|---|---|
产品名称 |
1-(2-Methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(2-methyl-1,3-dioxolan-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H12O3/c1-3-7(9)6-8(2)10-4-5-11-8/h3H,1,4-6H2,2H3 |
InChI 键 |
VESIPBQZMBUGPX-UHFFFAOYSA-N |
SMILES |
CC1(OCCO1)CC(=O)C=C |
规范 SMILES |
CC1(OCCO1)CC(=O)C=C |
同义词 |
3-Buten-2-one, 1-(2-methyl-1,3-dioxolan-2-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
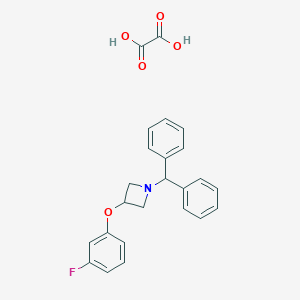
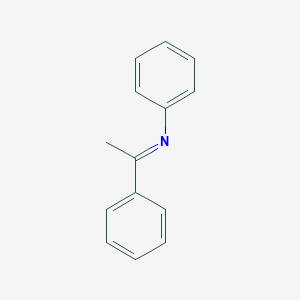
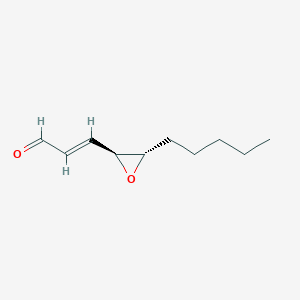
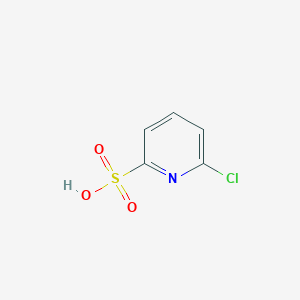
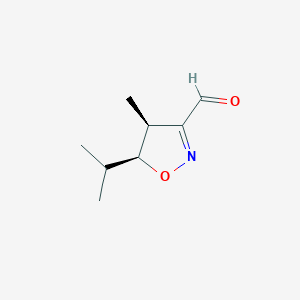
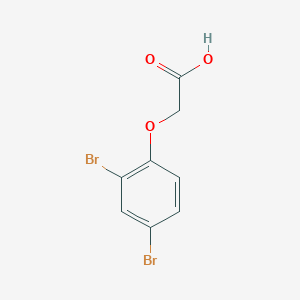
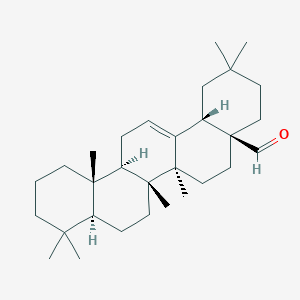
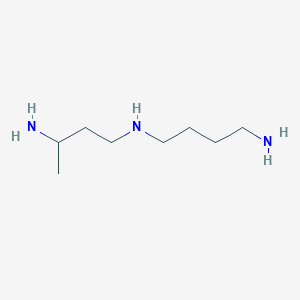
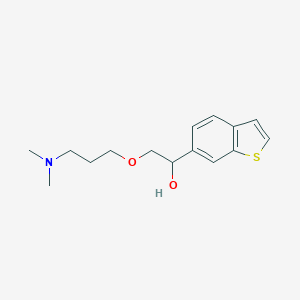
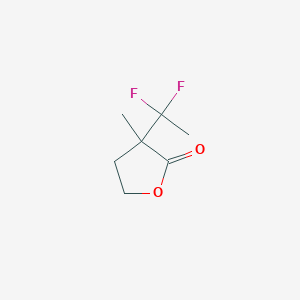
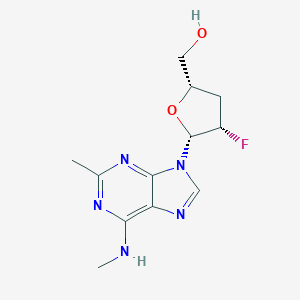
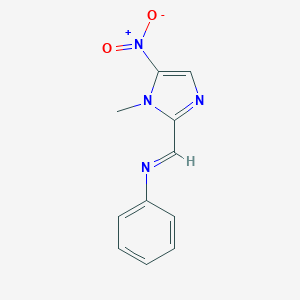
![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)